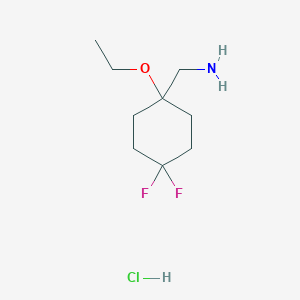

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride

Description

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride is a fluorinated cyclohexylamine derivative with a methanamine backbone substituted by an ethoxy group and two fluorine atoms at the 4,4-positions of the cyclohexane ring.

Properties

IUPAC Name |

(1-ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO.ClH/c1-2-13-8(7-12)3-5-9(10,11)6-4-8;/h2-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEYJTLMJBXZJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent introduction of the ethoxy and difluoro groups. Common synthetic routes include:

Cyclohexyl Ring Formation: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Ethoxy Group Addition: Ethoxylation reactions using ethyl alcohol in the presence of a catalyst.

Formation of Methanamine: Amination reactions to introduce the methanamine group.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

- IUPAC Name : (1-ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride

- Molecular Formula : C₉H₁₇F₂N·HCl

- CAS Number : 2460756-71-0

- Purity : 95% .

Anticancer Research

Recent studies have explored the potential of compounds similar to (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride in targeting cancer cells. For instance, a study reported the discovery of novel CCR5 ligands that showed promise as anticancer agents against colorectal cancer. These ligands demonstrated significant inhibition of cellular proliferation in metastatic colorectal cancer cell lines, suggesting that similar compounds could be investigated for their anticancer properties .

Neurological Applications

The compound's structure suggests potential activity on neurological pathways. Research into related compounds has indicated that they may act as inhibitors for specific ion channels involved in pain signaling, such as Nav1.8. This could position (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride as a candidate for developing analgesics targeting chronic pain conditions .

Case Study 1: CCR5 Ligands in Cancer Therapy

In a recent publication, researchers synthesized several ligands targeting CCR5, a receptor implicated in cancer metastasis. Among these, compounds structurally related to (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride exhibited enhanced potency against colorectal cancer cells compared to traditional therapies. The study highlighted the need for further exploration of such compounds as potential therapeutic agents .

| Compound | Activity Against SW620 Cells | Mechanism of Action |

|---|---|---|

| Compound 1 | High (12x MVC) | Induces apoptosis |

| Compound 2 | Moderate (16x MVC) | CCR5 inhibition |

| Compound 3 | Low (4x MVC) | Cell cycle arrest |

Case Study 2: Ion Channel Inhibition

Another study focused on the development of Nav1.8 inhibitors, where related compounds were shown to effectively block pain signaling pathways. The structure of (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride suggests it could share similar inhibitory effects on ion channels involved in nociception .

Mechanism of Action

The mechanism of action of (1-Ethoxy-4,4-difluorocyclohexyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physicochemical Properties

- Solubility: While solubility data for the target compound are unavailable, analogs like (4-Methoxyphenyl)(phenyl)methanamine HCl show slight solubility in chloroform and methanol, suggesting that polar aprotic solvents may be suitable for similar compounds .

- Thermal Stability : Thiazole derivatives (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit high melting points (~268°C), indicating robust thermal stability, likely due to aromatic heterocycles .

Key Differentiators of the Target Compound

- Fluorine vs. Chlorine Substituents : Compared to chlorinated analogs, fluorine atoms reduce metabolic degradation while maintaining similar electronegativity, enhancing pharmacokinetic profiles.

- Ethoxy Group : Unlike methoxy-substituted analogs (e.g., [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl), the ethoxy group may prolong half-life due to slower oxidative metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethoxy-4,4-difluorocyclohexyl)methanamine hydrochloride?

- Methodology : Synthesis typically involves:

Cyclohexane functionalization : Introduce ethoxy and difluoro groups via nucleophilic substitution or catalytic fluorination (e.g., using Selectfluor®) .

Amination : Convert the intermediate to methanamine using reductive amination (e.g., NaBH₃CN with ammonium acetate) .

Salt formation : React with HCl in anhydrous conditions to form the hydrochloride salt, enhancing stability and solubility .

- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize fluorination steps to avoid over-fluorination by controlling temperature and stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- NMR : Confirm structure via <sup>1</sup>H and <sup>19</sup>F NMR (e.g., δ ~3.5 ppm for ethoxy protons, δ ~-120 ppm for CF₂ groups) .

- Mass spectrometry : Validate molecular weight (expected [M+H]<sup>+</sup> ~236.2) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Hydrochloride salt improves aqueous solubility (≥50 mg/mL in water at 25°C). For organic solvents, use DMSO or ethanol (solubility ~20 mg/mL) .

- Stability : Store at -20°C in desiccated conditions. Avoid prolonged exposure to light or moisture to prevent decomposition of the difluoro and ethoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach :

Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and normalize data to internal controls .

Stereochemical analysis : Verify if cis/trans isomerism of the cyclohexyl ring impacts activity (e.g., via chiral HPLC or dynamic NMR) .

Fluorine effects : Compare activity with non-fluorinated analogs to isolate contributions of difluoro groups to target binding .

Q. What advanced techniques are used to study its interaction with biological targets?

- Methods :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to receptors like serotonin transporters .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .

Q. How does the ethoxy group influence metabolic stability compared to methoxy analogs?

- Experimental design :

In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites .

Computational modeling : Predict metabolic sites using software like Schrödinger’s ADMET Predictor .

- Findings : Ethoxy groups generally reduce CYP450-mediated oxidation compared to methoxy, enhancing half-life .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

- Industrial methods :

- Continuous flow reactors : Improve difluorination efficiency and reduce side reactions .

- Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .

- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Safety and Compliance

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation of hydrochloride salt dust .

- Waste disposal : Neutralize with 1M NaOH before discarding aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.